Granisetron - 109889-09-0

Granisetron

Catalog Number: EVT-315427
CAS Number: 109889-09-0
Molecular Formula: C18H24N4O
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Granisetron hydrochloride is a selective 5-hydroxytryptamine-3 receptor (5-HT3) antagonist. [] It is classified as a serotonin antagonist and plays a crucial role in scientific research, particularly in studies related to nausea and vomiting induced by various factors such as chemotherapy, radiotherapy, and surgery. [, , ] Notably, granisetron hydrochloride is also investigated for its potential role in alleviating pain associated with intravenous injections. [] Research exploring the use of granisetron hydrochloride extends to understanding its interactions with other drugs, especially in the context of combination therapies. [, , ]

Future Directions
  • Optimizing dosing regimens: Further research can focus on defining the optimal dose of granisetron hydrochloride for different clinical scenarios, such as various types of surgery, chemotherapy regimens, and patient characteristics. This would help in maximizing efficacy while minimizing potential side effects. [, ]
  • Developing novel formulations: Research focusing on developing new formulations of granisetron hydrochloride, such as transdermal patches or sustained-release formulations, could offer more convenient and patient-friendly options for administration, potentially improving compliance and therapeutic outcomes. [, ]
  • Understanding the impact of patient-specific factors: Research investigating the influence of patient characteristics such as age, gender, genetic background, and comorbidities on the pharmacokinetics and pharmacodynamics of granisetron hydrochloride could help personalize treatment approaches and improve overall effectiveness. [, ]
  • Investigating combination therapies: Studies exploring the potential benefits and risks of combining granisetron hydrochloride with other antiemetic agents, such as dexamethasone or aprepitant, could lead to more effective antiemetic regimens for preventing chemotherapy-induced nausea and vomiting. [, , , ]

Ondansetron

Compound Description: Ondansetron, like Granisetron, is a potent and selective 5-HT3 receptor antagonist. [] It is widely used in clinical practice for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.

Relevance: Several studies directly compared the efficacy and safety of Ondansetron to Granisetron. While both drugs demonstrate comparable efficacy in managing CINV, patient preference often leans towards Granisetron, particularly in scenarios like 5-day fractionated chemotherapy. [, , ] This suggests subtle differences in pharmacodynamics or patient tolerance despite sharing the 5-HT3 receptor antagonism.

Ramosetron

Compound Description: Ramosetron is another potent and selective 5-HT3 receptor antagonist with a longer half-life than Granisetron and Ondansetron. [] This pharmacokinetic advantage potentially translates into prolonged antiemetic action.

Relevance: A head-to-head trial indicated that Ramosetron might be superior to Granisetron in preventing PONV after major gynecologic surgery, especially in the longer term (24-48 hours after anesthesia). [] This could be attributed to Ramosetron's extended half-life, although further research is needed to confirm this hypothesis and assess any potential trade-offs in efficacy or side effects.

Palonosetron

Compound Description: Palonosetron is a second-generation 5-HT3 receptor antagonist known for its high binding affinity and long duration of action. [] It effectively controls both acute and delayed nausea and vomiting associated with chemotherapy.

Relevance: In a study comparing Palonosetron to Granisetron for preventing PONV after laparoscopic abdominal surgery, Palonosetron showed superior efficacy in the longer term (24-48 hours). [] This finding aligns with Palonosetron's pharmacokinetic profile, emphasizing the importance of long-acting 5-HT3 receptor antagonists, particularly in postoperative settings.

Dexamethasone

Compound Description: Dexamethasone, a potent corticosteroid, possesses anti-inflammatory and antiemetic properties. [] Although its exact mechanism in preventing CINV remains unclear, it likely involves modulating pro-inflammatory pathways.

Relevance: While not structurally similar to Granisetron, Dexamethasone is frequently co-administered to enhance antiemetic effects. [, , , , ] Studies consistently reveal that the combination of Granisetron and Dexamethasone provides superior protection against CINV compared to either drug alone. [, , ] This highlights the potential for synergistic action between different antiemetic mechanisms.

Metoclopramide

Compound Description: Metoclopramide is a dopamine receptor antagonist with antiemetic properties. [] It acts primarily by blocking dopamine receptors in the chemoreceptor trigger zone of the brain.

Relevance: While Metoclopramide and Granisetron target different receptors, they are often compared for their antiemetic efficacy. [, ] Studies indicate that Granisetron might offer superior control of PONV, particularly in the acute phase. [] This emphasizes the importance of 5-HT3 receptor antagonism in managing immediate postoperative nausea and vomiting.

Source and Classification

Granisetron is synthesized from various chemical precursors and classified as a serotonin receptor antagonist. It belongs to the class of drugs known as antiemetics, specifically targeting the serotonergic system to inhibit the emetic response triggered by chemotherapy agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of granisetron involves multiple steps, often starting from simpler organic compounds. Two notable methods include:

  1. Mannich Reaction: This method begins with acetone dicarboxylic acid, which undergoes a Mannich reaction to form a pseudopomegranate rind base. This intermediate is then reacted with hydroxylamine to produce 3-high tropine ketoxime, which can be further reduced to yield granisetron .
  2. Single Solvent Process: An improved synthesis method utilizes methyl isobutyl ketone as a solvent in the presence of an organic base like triethylamine. This approach aims to enhance yield and purity while minimizing the use of toxic solvents .

Both methods emphasize mild reaction conditions and high yields, making them suitable for industrial production.

Molecular Structure Analysis

Structure and Data

Granisetron's molecular formula is C18H24N4O and it has a molecular weight of 304.41 g/mol. The structure features an indazole ring system with a carboxamide functional group, contributing to its activity as a 5-HT3 receptor antagonist.

  • Chemical Structure:
    • The indazole moiety plays a crucial role in binding to the serotonin receptor.

Structural Formula

Granisetron C18H24N4O\text{Granisetron }\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}
Chemical Reactions Analysis

Reactions and Technical Details

Granisetron can undergo various chemical reactions during its synthesis:

  1. Reduction Reactions: The conversion of ketoximes to amines involves catalytic reduction processes using agents like red aluminum or Raney nickel, which facilitate the formation of the desired amine products with high purity .
  2. Cyclization: The cyclization of methylated precursors leads to granisetron formation, where careful control of reaction time is critical to avoid demethylation impurities .

These reactions highlight the importance of precise conditions in achieving high yields and purities in granisetron synthesis.

Mechanism of Action

Process and Data

Granisetron exerts its antiemetic effects by selectively antagonizing the 5-hydroxytryptamine type 3 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, granisetron prevents the transmission of signals that induce nausea and vomiting.

  • Pharmacodynamics: Studies have shown that granisetron's efficacy is comparable to that of ondansetron for preventing chemotherapy-induced nausea and vomiting, indicating its effectiveness in clinical settings .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Granisetron is typically found as a white crystalline powder.
  • Solubility: It is soluble in water and ethanol but insoluble in organic solvents like hexane.

Chemical Properties

  • Stability: Granisetron exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa: The pKa value indicates its ionization state at physiological pH, influencing its pharmacokinetics.
Applications

Scientific Uses

Granisetron's primary application lies in oncology, where it is used to manage nausea and vomiting induced by chemotherapy regimens. Additionally, it has potential uses in postoperative settings to control nausea from anesthesia. Research continues into its broader applications within gastroenterology and other fields where nausea management is critical.

Properties

CAS Number

109889-09-0

Product Name

Granisetron

IUPAC Name

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide

Molecular Formula

C18H24N4O

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3

InChI Key

MFWNKCLOYSRHCJ-BMSJAHLVSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Solubility

4.34e-01 g/L

Synonyms

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.